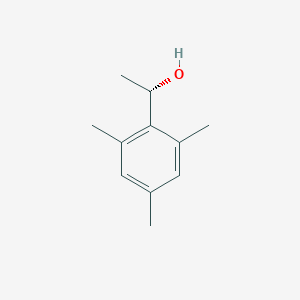

(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol

Description

Significance of Chiral Phenyl-Substituted Ethanols in Organic Synthesis

Chiral phenyl-substituted ethanols, also known as chiral benzylic alcohols, are a critically important class of molecules in organic synthesis. nih.govwikipedia.org Their significance stems from their prevalence as structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. nih.govencyclopedia.pub The presence of a stereogenic center bearing a hydroxyl group and a phenyl ring makes them versatile chiral building blocks, or synthons.

The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, or halides, allowing for diverse synthetic transformations. masterorganicchemistry.com Furthermore, the stereochemistry of the alcohol often dictates the biological activity of the final product, as interactions with chiral biological receptors like enzymes are highly specific. encyclopedia.pub Consequently, the development of methods for the enantioselective synthesis of these alcohols—producing one enantiomer preferentially over the other—is a major focus of modern chemical research. wikipedia.orgwisdomlib.org Access to enantiomerically pure phenyl-substituted ethanols is essential for the synthesis of complex chiral molecules and the development of new therapeutic agents. encyclopedia.pubnih.gov

Unique Chemical Features of the 2,4,6-Trimethylphenyl (Mesityl) Moiety

The 2,4,6-trimethylphenyl group, or mesityl group, imparts distinct chemical properties to a molecule due to a combination of steric and electronic effects. wikipedia.orgchemrxiv.orgchemrxiv.org

Steric Hindrance: The most prominent feature of the mesityl group is its significant steric bulk. The two methyl groups at the ortho-positions (carbons 2 and 6) flank the point of attachment, creating a sterically crowded environment. This bulk can:

Shield Reactive Centers: It can physically block or hinder the approach of reagents to an adjacent functional group, influencing the rate and outcome of a reaction. wikipedia.org

Control Stereoselectivity: In asymmetric synthesis, this steric demand can be exploited to direct the approach of a reagent from a less hindered face of the molecule, thereby enhancing the formation of a specific stereoisomer. wikipedia.orgamanote.com

Stabilize Reactive Species: The bulkiness can stabilize molecules with low coordination numbers or unusual oxidation states by preventing decomposition pathways like dimerization. wikipedia.org

Electronic Effects: The three methyl groups on the aromatic ring are weakly electron-donating through an inductive effect. This increases the electron density of the benzene (B151609) ring, making it more nucleophilic and more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. However, this increased reactivity can be tempered by the significant steric hindrance.

These combined features make the mesityl group a valuable tool in catalyst design and stereoselective synthesis, where it can be used to tune the reactivity and selectivity of chemical transformations. wikipedia.orgchemicalbook.com

Historical Context and Evolution of Research on Related Chiral Alcohols

The pursuit of enantiomerically pure compounds, a field now known as asymmetric synthesis, has a rich history. Early efforts to obtain single enantiomers of chiral alcohols relied on classical resolution, a process involving the separation of a racemic mixture. This was often achieved by reacting the alcohol with a chiral resolving agent to form diastereomers, which, having different physical properties, could be separated by methods like crystallization. wikipedia.org

A significant leap forward came with the development of methods to synthesize one enantiomer directly from a prochiral precursor. For chiral benzylic alcohols, the asymmetric reduction of the corresponding prochiral ketones (in this case, an acetophenone (B1666503) derivative) became a key strategy. The landmark work of chemists like William S. Knowles and Ryōji Noyori, who were awarded the Nobel Prize in Chemistry in 2001, revolutionized the field. wikipedia.org They developed chiral metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, for asymmetric hydrogenation. liverpool.ac.uk These catalysts could convert prochiral ketones to chiral alcohols with very high levels of enantioselectivity, often exceeding 99% enantiomeric excess.

This shift from stoichiometric resolution to catalytic asymmetric synthesis marked a modern era in organic chemistry, making the large-scale production of enantiopure chiral alcohols more efficient, economical, and environmentally benign. wikipedia.orgru.nl Research continues to evolve with the development of new catalysts, including biocatalysts (enzymes) and organocatalysts, to further broaden the scope and improve the selectivity of these crucial transformations. encyclopedia.pub

Current State of Knowledge and Unaddressed Research Questions for (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol

The current state of knowledge on this compound is primarily confined to its structural identification and basic physicochemical properties cataloged in chemical databases. nih.govmolport.com It is recognized as a chiral secondary alcohol with the specific (S)-configuration at the carbon atom bearing the hydroxyl group and the bulky mesityl substituent. Its synthesis is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(2,4,6-trimethylphenyl)ethanone.

Interactive Table: Physicochemical Properties (Data corresponds to the racemic compound 1-(2,4,6-trimethylphenyl)ethan-1-ol)

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| CAS Number | 31108-34-6 |

Despite its well-defined structure, which combines two synthetically valuable features—a chiral benzylic alcohol and a sterically demanding mesityl group—there is a notable lack of in-depth studies on its specific applications in the scientific literature. This gap points to several unaddressed research questions:

Efficacy as a Chiral Auxiliary: The combination of a chiral center and a bulky, rigid aromatic group makes it a candidate for use as a chiral auxiliary. Research is needed to explore its effectiveness in directing the stereochemical outcome of reactions when temporarily attached to a substrate.

Application in Chiral Ligand Synthesis: The hydroxyl group provides a handle for further functionalization. An unaddressed area is the synthesis of novel chiral ligands derived from this alcohol and their subsequent application in asymmetric metal catalysis. The steric bulk of the mesityl group could create a unique chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions.

Stereoselective Reaction Studies: How does the significant steric hindrance from the mesityl group influence the kinetics and stereoselectivity of reactions at the chiral alcohol center itself? Detailed mechanistic studies could provide valuable insights into the interplay of steric and electronic effects in stereocontrol.

Biocatalytic Applications: Investigating the interactions of this sterically hindered alcohol with enzymes, either as a substrate for enzymatic resolution or as a product of biocatalytic reduction, remains an unexplored area.

In essence, while the fundamental chemistry of this compound can be inferred from related compounds, its potential as a specialized tool in asymmetric synthesis remains largely untapped and represents a fertile ground for future research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(1S)-1-(2,4,6-trimethylphenyl)ethanol |

InChI |

InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3/t10-/m0/s1 |

InChI Key |

GHPVPUABXGJRAW-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@H](C)O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 2,4,6 Trimethylphenyl Ethan 1 Ol

Enantioselective Synthetic Routes

The primary approach to furnishing (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol in an enantiomerically pure form is through the asymmetric reduction of 1-(2,4,6-trimethylphenyl)ethanone. Several powerful strategies have been developed for such transformations, each with its own set of advantages and challenges, particularly when faced with a sterically hindered substrate.

Asymmetric Reduction Strategies for 1-(2,4,6-Trimethylphenyl)ethanone

The introduction of a hydride to the prochiral ketone, 1-(2,4,6-trimethylphenyl)ethanone, in a stereoselective manner is the most direct route to the target alcohol. The success of this approach hinges on the ability of a chiral catalyst or reagent to effectively differentiate between the two enantiotopic faces of the carbonyl group, a task complicated by the significant steric bulk of the mesityl substituent.

Catalytic asymmetric hydrogenation (CAH) stands as one of the most efficient and atom-economical methods for the synthesis of chiral alcohols. This process typically involves the use of a transition metal catalyst, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. For the reduction of aromatic ketones, ruthenium catalysts bearing diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are particularly renowned.

The mechanism of Ru-BINAP catalyzed hydrogenation of ketones is understood to involve a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydride transfer from a hydrogen source to the ketone. While highly effective for a wide range of ketones, the steric hindrance imposed by the ortho-methyl groups of the 2,4,6-trimethylphenyl substituent in 1-(2,4,6-trimethylphenyl)ethanone can significantly impact the efficacy of this method. This steric bulk can impede the optimal binding of the substrate to the chiral catalyst, potentially leading to lower reaction rates and reduced enantioselectivity. Nevertheless, for less hindered ortho-substituted acetophenones, high enantioselectivities have been achieved.

Table 1: Examples of Catalytic Asymmetric Hydrogenation of Substituted Acetophenones

| Ketone Substrate | Chiral Catalyst | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone (B1666503) | RuCl₂((S)-xyl-BINAP)((S)-DAIPEN) | 7 | 0 | 94 | High |

| 2'-Methylacetophenone | RuCl₂((R)-BINAP) | 100 | 25 | 95 | 98 |

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. This reaction employs a chiral oxazaborolidine catalyst, which activates an achiral borane (B79455) reducing agent (such as BH₃·THF or catecholborane) and delivers a hydride to the ketone in a highly stereoselective manner.

The predictability of the stereochemical outcome is a key advantage of the CBS reduction. The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, followed by the coordination of the ketone's carbonyl oxygen to the endocyclic boron atom. The ketone orients itself to minimize steric interactions between its larger substituent and the substituents on the catalyst, thus directing the hydride attack to one face of the carbonyl. For 1-(2,4,6-trimethylphenyl)ethanone, the bulky mesityl group would be expected to strongly influence this orientation, potentially leading to high enantioselectivity. However, the severe steric hindrance could also slow down the reaction rate significantly.

Table 2: Examples of Corey-Bakshi-Shibata (CBS) Reduction of Aromatic Ketones

| Ketone Substrate | Borane Reagent | Catalyst | Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | BH₃·SMe₂ | (R)-Me-CBS | -20 | 97 | 95 |

| 2'-Bromoacetophenone | BH₃·THF | (S)-CBS-oxazaborolidine | -30 | 96 | 90 |

Biocatalysis, utilizing whole microbial cells or isolated enzymes such as ketoreductases (KREDs), has emerged as a powerful and environmentally benign tool for the synthesis of chiral alcohols. These enzymatic reductions often proceed with exceptional enantioselectivity and under mild reaction conditions. A wide variety of microorganisms and commercially available KREDs have been screened for the reduction of acetophenone and its derivatives.

The success of a biocatalytic reduction is highly dependent on the substrate fitting into the active site of the enzyme. The significant steric bulk of the 2,4,6-trimethylphenyl group in 1-(2,4,6-trimethylphenyl)ethanone can present a major challenge for many enzymes, potentially leading to low or no reactivity. However, with the advent of protein engineering and directed evolution, it is often possible to tailor an enzyme's active site to accommodate bulky substrates and achieve high enantioselectivity. While specific data for the biocatalytic reduction of 1-(2,4,6-trimethylphenyl)ethanone is scarce, studies on other sterically hindered ketones suggest that finding or engineering a suitable ketoreductase is a feasible strategy.

Table 3: Examples of Biocatalytic Reduction of Substituted Acetophenones

| Ketone Substrate | Biocatalyst | Co-substrate | Enantiomeric Excess (ee%) | Conversion (%) |

|---|---|---|---|---|

| Acetophenone | Lactobacillus kefir | Isopropanol (B130326) | >99 (S) | >99 |

| 2'-Chloroacetophenone | Candida parapsilosis | Glucose | 99 (S) | 98 |

The presence of the three methyl groups on the phenyl ring of 1-(2,4,6-trimethylphenyl)ethanone, particularly the two ortho-methyl groups, creates significant steric hindrance around the carbonyl center. This steric congestion has a profound impact on all asymmetric reduction strategies. In catalytic systems, the substrate may struggle to approach and bind to the chiral catalyst in the required orientation for efficient and selective hydride transfer. This can lead to slower reaction rates and, in some cases, a decrease in enantioselectivity if alternative, less-ordered transition states become accessible. For biocatalytic methods, the substrate may be too large to fit into the enzyme's active site, resulting in no reaction. However, this same steric bulk can also be advantageous. By exaggerating the size difference between the two substituents on the carbonyl carbon (the methyl group versus the large mesityl group), it can enhance the facial discrimination by a chiral reagent or catalyst, potentially leading to very high levels of enantioselectivity, provided the reaction can be induced to proceed at a reasonable rate.

Chiral Auxiliary-Mediated Syntheses

An alternative to the direct asymmetric reduction of a ketone involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs a stereoselective transformation, and is then removed to reveal the chiral product. For the synthesis of chiral alcohols, this could involve the diastereoselective addition of a nucleophile to a carbonyl group that is part of a chiral scaffold.

A common strategy involves the use of chiral auxiliaries like pseudoephedrine. In a typical sequence, the chiral auxiliary would be attached to a precursor of the ethyl group, and this chiral unit would then be reacted with a 2,4,6-trimethylphenyl organometallic reagent. However, a more direct application to the synthesis of this compound would involve the diastereoselective addition of a methyl organometallic reagent (e.g., methyllithium (B1224462) or methylmagnesium bromide) to a chiral derivative of 2,4,6-trimethylbenzaldehyde (B22134). While this approach is conceptually sound, the steric hindrance of the 2,4,6-trimethylphenyl group would again be a major factor influencing the feasibility and stereoselectivity of the nucleophilic addition.

While there is extensive literature on the use of chiral auxiliaries for the synthesis of a wide variety of chiral molecules, specific examples detailing the synthesis of this compound via this method are not readily found in the searched literature. The steric hindrance of the mesityl group likely presents significant challenges for this approach as well.

Chiral Catalyst-Enabled Stereocontrolled Formation

The use of chiral catalysts represents a more atom-economical approach to asymmetric synthesis, as a small amount of a chiral molecule can generate a large quantity of enantiomerically enriched product.

An alternative strategy to form the chiral center of this compound is through the catalytic asymmetric addition of a methyl group to 2,4,6-trimethylbenzaldehyde. This reaction involves the use of a chiral ligand to modify a methyl-organometallic reagent, such as diethylzinc (B1219324) (Et₂Zn) in the presence of methylating agents or methylmagnesium bromide (MeMgBr).

Chiral amino alcohols and diols, such as (-)-DAIB (3-exo-(dimethylamino)isoborneol), have proven effective in catalyzing the enantioselective addition of organozinc reagents to aldehydes. The catalyst forms a chiral complex with the organometallic reagent, which then delivers the methyl group to one enantiotopic face of the aldehyde's carbonyl group. The significant steric hindrance of the two ortho-methyl groups on the 2,4,6-trimethylbenzaldehyde substrate makes this a demanding transformation, often requiring higher catalyst loadings or more reactive reagent systems to achieve high conversion and enantioselectivity.

The most direct and widely employed catalytic method for synthesizing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. For the synthesis of this compound, the precursor is 1-(2,4,6-trimethylphenyl)ethanone.

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, which coordinates to a borane reducing agent (e.g., BH₃·THF or catecholborane). nih.govorganic-chemistry.orginsuf.org The ketone's carbonyl oxygen then coordinates to the boron atom of the catalyst in a sterically controlled manner. This ternary complex arranges the ketone so that the hydride is delivered to one specific face, leading to the formation of one enantiomer of the alcohol with high selectivity. The steric bulk of the mesityl group on the ketone influences the approach to the catalyst, but high enantiomeric excesses are often achievable. nih.gov

Asymmetric Transfer Hydrogenation (ATH): Another powerful technique is the asymmetric transfer hydrogenation of ketones. soton.ac.uk This method typically employs ruthenium or rhodium catalysts complexed with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). A simple hydrogen source, like isopropanol or a formic acid/triethylamine mixture, is used. The catalyst facilitates the stereoselective transfer of a hydride from the hydrogen donor to the ketone, yielding the chiral alcohol. This method is known for its operational simplicity and high efficiency for a broad range of aromatic ketones. soton.ac.uk

Table 2: Chiral Catalyst-Enabled Asymmetric Reduction of 1-(2,4,6-Trimethylphenyl)ethanone

| Catalytic System | Hydrogen Source | Typical Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (S)-CBS Catalyst / BH₃·THF | BH₃·THF | 90-98% | 95-99% |

| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH / NEt₃ | 92-99% | 94-98% |

Racemic Synthesis Pathways (as precursors for chiral resolution)

Producing the racemic version of 1-(2,4,6-trimethylphenyl)ethan-1-ol (B2705569) is a straightforward process that provides the necessary material for subsequent chiral resolution, should a direct asymmetric synthesis not be viable or cost-effective.

The synthesis of racemic 1-(2,4,6-trimethylphenyl)ethan-1-ol is most commonly achieved through the reduction of its corresponding ketone, 1-(2,4,6-trimethylphenyl)ethanone. This ketone is commercially available or can be synthesized via Friedel-Crafts acylation of mesitylene (B46885).

The reduction is typically accomplished using simple and inexpensive hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is the most common choice for this transformation due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol (B129727) or ethanol, and its operational simplicity. masterorganicchemistry.comblogspot.com The reaction involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. A subsequent workup with a protic source (often the solvent itself or added water/acid) protonates the resulting alkoxide to yield the final alcohol product. Due to the absence of any chiral influence, this reduction produces a 50:50 mixture of the (S) and (R) enantiomers, known as a racemic mixture.

Grignard or Organolithium Additions

The synthesis of the specific stereoisomer, this compound, through the addition of organometallic reagents to the prochiral ketone 2,4,6-trimethylacetophenone, presents a significant challenge due to the steric hindrance imposed by the ortho-methyl groups on the aromatic ring. This steric bulk can impede the approach of the nucleophile to the carbonyl carbon, often leading to side reactions such as enolization, particularly with bulky nucleophiles or strong bases. However, advancements in asymmetric synthesis, particularly the use of chiral ligands to control the stereoselectivity of Grignard and organolithium additions, offer a promising avenue to this target compound.

A notable methodology in the asymmetric addition of Grignard reagents to ketones involves the use of chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH). nih.govrsc.orgresearchgate.net These ligands can effectively create a chiral environment around the magnesium atom of the Grignard reagent, directing the nucleophilic attack of the methyl group to one face of the ketone and thereby leading to the desired enantiomer of the alcohol. While direct experimental data for the methylation of 2,4,6-trimethylacetophenone using this specific methodology is not extensively documented in readily available literature, the general applicability of this approach to a wide range of aryl ketones suggests its potential for the synthesis of this compound.

The general procedure for such an asymmetric addition involves the in-situ formation of a chiral magnesium complex. The chiral diaminocyclohexane-derived ligand is first treated with the Grignard reagent, which deprotonates the ligand to form a magnesium-ligand complex. The ketone is then added to this complex, and the reaction proceeds, ideally with high enantioselectivity. The success of the reaction is highly dependent on the structure of the chiral ligand, the solvent, and the reaction temperature.

Below are research findings for the asymmetric addition of methylmagnesium bromide to various aryl ketones, illustrating the effectiveness of this methodology. These examples, while not featuring 2,4,6-trimethylacetophenone, demonstrate the potential for achieving high enantioselectivity in the synthesis of chiral tertiary alcohols with structural similarities.

| Entry | Aryl Ketone | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| 1 | Acetophenone | (R,R)-L12 | 85 | 87 | S |

| 2 | 2-Acetylnaphthalene | (R,R)-L12 | 92 | 90 | S |

| 3 | 4-Methoxyacetophenone | (R,R)-L12 | 88 | 85 | S |

| 4 | 4-Chloroacetophenone | (R,R)-L12 | 90 | 88 | S |

Data derived from studies on the asymmetric addition of Grignard reagents to aryl ketones using a chiral 1,2-diaminocyclohexane-derived ligand. nih.gov

The data indicates that high yields and good to excellent enantioselectivities can be achieved for the methylation of various aryl ketones using this ligand-mediated approach. The consistent formation of the (S)-enantiomer in these examples, when using the (R,R)-ligand, suggests a predictable stereochemical outcome. By employing the corresponding (S,S)-ligand, it is expected that the (R)-enantiomer of the alcohol would be obtained, providing a pathway to this compound if the same stereochemical preference holds true for the sterically hindered 2,4,6-trimethylacetophenone.

Organolithium reagents, in the presence of chiral ligands, also represent a powerful tool for the enantioselective addition to carbonyl compounds. Similar to Grignard reagents, the formation of a chiral complex between the organolithium reagent and a chiral ligand can effectively bias the facial selectivity of the nucleophilic attack. While specific data for the reaction of methyllithium with 2,4,6-trimethylacetophenone in the presence of a chiral ligand to produce this compound is sparse in the literature, the principles of asymmetric induction are analogous to those of Grignard reagents. The choice of chiral ligand, solvent, and temperature are critical parameters in optimizing the enantioselectivity of such transformations.

Stereochemical Investigations and Chiral Recognition of 1s 1 2,4,6 Trimethylphenyl Ethan 1 Ol

Analytical Techniques for Enantiomeric Purity Assessment

The quantification of the enantiomeric excess (ee) of (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol relies on chiral recognition, where the enantiomers are distinguished through their differential interaction with a chiral environment. This is most commonly achieved using chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a broad range of chiral compounds, including aromatic alcohols. nih.gov

The chiral recognition mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric effects. semanticscholar.org The hydroxyl group and the aromatic ring of 1-(2,4,6-trimethylphenyl)ethan-1-ol (B2705569) are key interaction sites. The bulky trimethylphenyl (mesityl) group can significantly influence the fit of the molecule into the chiral grooves or cavities of the stationary phase, enhancing selectivity. For the separation of aromatic alcohols, normal-phase or reversed-phase modes can be employed, with the choice of mobile phase significantly affecting resolution.

Table 1: Illustrative Chiral HPLC Conditions for the Separation of Aromatic Alcohol Enantiomers

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Chiralcel OB | n-Hexane/Isopropanol (B130326) (90:10) | 1.0 | UV at 254 nm | nih.gov |

| 1-(p-Tolyl)ethanol | CHIRALPAK AD-H | n-Hexane/Ethanol (95:5) | 0.7 | UV at 254 nm | mdpi.com |

| Warfarin (cyclic alcohol) | Whelk-O 1 | Hexane/Isopropanol/Acetic Acid (80:20:0.5) | 1.0 | UV | researchgate.net |

| Various Racemic Marinoepoxides | CHIRAL ART Amylose-SA | Dimethyl Carbonate/Methanol (B129727) (90:10) | 0.5 | UV | nih.gov |

Chiral Gas Chromatography (GC) is another highly effective method for enantiomeric separation, particularly for volatile compounds like secondary alcohols. This technique utilizes capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. chromatographyonline.com Cyclodextrins are cyclic oligosaccharides that possess a chiral, hydrophobic inner cavity and a hydrophilic exterior. semanticscholar.org

Enantioseparation on cyclodextrin-based GC columns occurs through the formation of transient diastereomeric inclusion complexes. chromatographyonline.com The fit of the analyte into the cyclodextrin (B1172386) cavity and interactions between the analyte's functional groups and the rim of the cyclodextrin determine the stability of these complexes and, consequently, the separation efficiency. For 1-(2,4,6-trimethylphenyl)ethan-1-ol, the aromatic ring can enter the cavity, while the hydroxyl and methyl groups at the stereocenter can interact with the hydroxyl groups at the edge of the cyclodextrin. The steric bulk of the mesityl group is a critical factor in achieving selectivity.

Table 2: Representative Chiral GC Conditions for Aromatic Alcohol Enantioseparation

| Analyte | Chiral Stationary Phase (CSP) | Oven Temperature | Carrier Gas/Pressure | Result | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Astec CHIRALDEX B-PM (Permethylated β-Cyclodextrin) | 120 °C (Isothermal) | Helium, 24 psi | Baseline separation of R(+) and S(-) enantiomers | |

| 1-Phenylethanol | Rt-βDEXsa | 40 °C to 230 °C at 2 °C/min | Hydrogen | Provides best separation among several cyclodextrin phases | gcms.cz |

| α-Methylbenzyl alcohol | Diproline-based CSP | Not specified | Not specified | Separation factor (α) = 1.03 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents, such as chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). unipi.itnih.gov These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes. In an achiral environment, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the diastereomeric complexes are no longer energetically identical, which can lead to separate, distinguishable signals for each enantiomer. researchgate.net

Chiral Lanthanide Shift Reagents, such as Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), are paramagnetic complexes that act as Lewis acids, coordinating to basic sites in the analyte molecule, such as the hydroxyl group of an alcohol. mit.edursc.org This coordination induces large changes in the chemical shifts of nearby protons. The different spatial arrangement of the diastereomeric complexes formed with each enantiomer results in different induced shifts, allowing for the resolution of signals. mit.edu The magnitude of the chemical shift difference between corresponding protons of the two diastereomers (ΔΔδ) allows for direct quantification of the enantiomeric excess by integrating the distinct signals. researchgate.net

Table 3: Principles of Enantiomeric Purity Determination by NMR with Chiral Shift Reagents

| Parameter | Description | Significance |

|---|---|---|

| Chiral Auxiliary | An enantiomerically pure compound (e.g., Eu(hfc)₃) added to the NMR sample. | Forms transient diastereomeric complexes with the analyte enantiomers. |

| Diastereomeric Complexes | Complexes formed between the (R)-analyte and the CSA, and the (S)-analyte and the CSA. These complexes have different physical properties. | Leads to non-equivalent magnetic environments for the nuclei of the two enantiomers. |

| Chemical Shift Non-equivalence (ΔΔδ) | The difference in chemical shift (in ppm) for a specific proton signal between the two diastereomeric complexes. | A larger ΔΔδ value indicates better signal separation, allowing for more accurate integration. |

| Quantification | The ratio of the integrals of the separated signals for the two enantiomers directly corresponds to the enantiomeric ratio. | Allows for the calculation of enantiomeric excess (ee%). |

Stereochemical Stability and Epimerization Processes

The stereochemical stability of this compound is a critical factor, as the chiral center at the benzylic carbon is potentially susceptible to racemization. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, would in this case lead to the formation of its (R)-enantiomer, resulting in racemization.

For benzylic alcohols, racemization can be facilitated under certain conditions, typically involving the formation of a planar, achiral intermediate. libretexts.org Common mechanisms include:

Acid-Catalyzed Racemization : In the presence of a strong acid, the hydroxyl group can be protonated, followed by the loss of a water molecule to form a planar benzylic carbocation. Subsequent nucleophilic attack by water on either face of the carbocation occurs with equal probability, leading to a racemic mixture of the alcohol. libretexts.org

Base-Catalyzed Processes : While less common for alcohols themselves, processes that proceed through a carbanionic intermediate at the chiral center can also lead to racemization if the carbanion can invert its configuration.

The steric hindrance provided by the three methyl groups on the phenyl ring in 1-(2,4,6-trimethylphenyl)ethan-1-ol can influence the rate of these processes. The bulky mesityl group may sterically hinder the approach of reagents needed for protonation or deprotonation and could also affect the stability of the planar carbocation intermediate. Generally, benzylic alcohols are stable under neutral conditions, but exposure to strong acidic or basic media, or high temperatures, could potentially compromise the stereochemical integrity of the (1S)-enantiomer. mdpi.comgoogle.com

Mechanisms of Chiral Recognition in Molecular Interactions

The successful enantiomeric analysis of this compound is fundamentally based on the principles of chiral recognition. This phenomenon requires the formation of transient diastereomeric complexes between the enantiomers and a chiral selector (e.g., a CSP or a CSA). For effective discrimination, there must be a sufficient difference in the stability (free energy of formation) of these two diastereomeric complexes.

The widely accepted model for chiral recognition requires at least three points of interaction between the chiral selector and the analyte. chiralpedia.com These interactions can be attractive (e.g., hydrogen bonds, π-π stacking, dipole-dipole forces) or repulsive (steric hindrance). The combination of these interactions must differ for the two enantiomers to achieve separation.

In the context of 1-(2,4,6-trimethylphenyl)ethan-1-ol, the key interaction points are:

Hydrogen Bonding : The hydroxyl group of the alcohol can act as a hydrogen bond donor or acceptor.

π-π Interactions : The electron-rich trimethylphenyl ring can engage in π-π stacking with complementary aromatic groups in the chiral selector.

Inclusion Complexation : When using cyclodextrin-based selectors, the aromatic ring can be included within the hydrophobic cavity of the cyclodextrin. mdpi.com

Steric Interactions : The spatial arrangement of the methyl group at the stereocenter and the bulky mesityl group creates significant steric constraints. The "fit" of each enantiomer with the chiral selector will be different, leading to a repulsive interaction that contributes to discrimination.

The presence of the bulky 2,4,6-trimethylphenyl group likely plays a dominant role in the chiral recognition of this molecule. It can sterically prevent a deep inclusion into a cyclodextrin cavity, meaning interactions at the rim of the cyclodextrin become more important. mdpi.com Furthermore, its fixed orientation relative to the stereocenter provides a well-defined three-dimensional structure that enhances the differences in how the (S) and (R) enantiomers can present themselves to the chiral selector. rsc.org

Mechanistic Studies and Reactivity Profiles of 1s 1 2,4,6 Trimethylphenyl Ethan 1 Ol

Reaction Mechanism Elucidation in Formation Reactions

The primary route to (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 2',4',6'-trimethylacetophenone (B1293756). The mechanism of such reductions is well-established and generally proceeds via the transfer of a hydride ion to the carbonyl carbon. The enantioselectivity of this process is dictated by the chiral catalyst or reagent employed.

Commonly, this involves the use of chiral borane (B79455) reagents or catalytic asymmetric hydrogenation. In the case of catalytic hydrogenation, a chiral metal complex, often based on ruthenium, rhodium, or iridium, coordinates with the ketone. The stereochemical outcome is determined by the steric and electronic interactions between the substrate and the chiral ligands of the catalyst in the transition state, favoring the approach of the hydride from one enantiotopic face of the carbonyl group.

A hypothetical reaction scheme for the enantioselective reduction is presented below:

| Reactant | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| 2',4',6'-Trimethylacetophenone | Chiral Reducing Agent (e.g., (R)-CBS-oxazaborolidine/BH₃ or Ru(II)-chiral ligand/H₂) | This compound | >90% (Hypothetical) |

Transformations of the Chiral Secondary Alcohol Functionality

The hydroxyl group of this compound is the primary site for further chemical transformations. These reactions can be categorized into derivatization, interconversion, and rearrangement.

Regioselective Derivatization Strategies

Regioselective derivatization of the alcohol functionality is straightforward, as it is the most reactive site for many reagents. Standard organic transformations can be applied to convert the hydroxyl group into other functionalities. These reactions are typically not regioselective in the context of multiple hydroxyl groups, as there is only one in this molecule. However, the term can be applied to the selective reaction at the oxygen atom.

Examples of such derivatizations include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or using other methods like the use of diazomethane (B1218177) with a Lewis acid catalyst.

Silylation: Protection of the alcohol as a silyl (B83357) ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base like imidazole.

Rearrangement Reactions Involving the Stereocenter

Rearrangement reactions involving the stereocenter of a chiral alcohol are less common but can be induced under specific conditions, often involving the formation of a carbocation intermediate. For this compound, treatment with a strong acid could lead to protonation of the hydroxyl group, followed by the loss of water to form a secondary benzylic carbocation. This carbocation could potentially undergo rearrangement, such as a hydride shift or an alkyl shift, if a more stable carbocation could be formed. However, given the stability of a secondary benzylic carbocation, significant skeletal rearrangements are not highly anticipated under typical conditions. Specific studies on such rearrangements for this particular molecule are not found in the literature.

Reactivity of the Aromatic Ring in the Presence of the Chiral Center

The 2,4,6-trimethylphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The existing methyl groups are ortho, para-directing and activating. The chiral (1-hydroxyethyl) substituent is also generally considered to be ortho, para-directing and weakly activating.

Directed Aromatic Functionalization

The hydroxyl group of the chiral side chain can act as a directing group in certain aromatic functionalization reactions, most notably in directed ortho-metalation (DoM). In a typical DoM reaction, the substrate is treated with a strong base, such as an organolithium reagent. The heteroatom (in this case, the oxygen of the hydroxyl group after deprotonation) coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position on the aromatic ring.

For this compound, the ortho positions are already occupied by methyl groups. Therefore, a standard ortho-lithiation is not possible. However, it is conceivable that under forcing conditions, lithiation could occur at one of the methyl groups (benzylic metalation) or potentially at the meta position, although the latter is less likely. Without experimental data, this remains speculative.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur at the remaining unsubstituted positions on the aromatic ring, which are the meta positions relative to the (1-hydroxyethyl) group (positions 3 and 5). The directing effects of the three methyl groups and the hydroxyethyl (B10761427) group would need to be considered to predict the regioselectivity of such reactions. The steric hindrance from the bulky trimethylphenyl group would also play a significant role in determining the outcome of these reactions.

Oxidative and Reductive Transformations of the Mesityl Group

The mesityl (2,4,6-trimethylphenyl) group in this compound presents a unique reactivity profile due to its electron-rich nature and the steric hindrance provided by the ortho-methyl groups. These characteristics influence both oxidative and reductive transformations of the aromatic ring.

Oxidative Transformations: The electron-rich mesityl ring is susceptible to oxidation, which can lead to dearomatization. bohrium.comresearchgate.netrsc.org While direct oxidation of the ring often requires potent oxidants, transformations can be achieved under specific conditions. For instance, chiral iodine (V) derivatives have been used to transform ortho-alkylphenols into ortho-quinol dimers through an oxidative dearomatization process, highlighting a potential pathway for similarly substituted aromatic compounds. nih.gov In related systems, oxidative dearomatization of hindered chiral alcohols has been shown to lead to complex spirocyclic products. bohrium.comresearchgate.net The reaction proceeds through single-electron transfer, and the stereochemistry of the starting alcohol can govern the organization of the products. bohrium.comresearchgate.net

Another potential oxidative pathway involves the methyl substituents on the mesityl group. Although the ring itself is activated, the benzylic positions of the methyl groups can be targeted for oxidation under certain conditions to form aldehydes or carboxylic acids, though this often requires harsh reagents that may also affect the chiral alcohol moiety.

Reductive Transformations: The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). organicreactions.orgwikipedia.orgorganicchemistrytutor.comyoutube.com The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. wikipedia.orgorganicchemistrytutor.com Electron-donating groups, such as the alkyl groups of the mesityl ring, direct the reduction to produce a diene where the sp³-hybridized carbons are not bonded to the substituent. organicchemistrytutor.com Therefore, the Birch reduction of the mesityl group in this compound would be expected to yield a substituted cyclohexadiene, effectively removing the aromaticity. This transformation offers a route to complex, non-aromatic chiral building blocks.

| Transformation Type | Reagent/Conditions | Expected Product Type | Reference |

|---|---|---|---|

| Oxidative Dearomatization | Hypervalent Iodine Reagents / Single-Electron Transfer Oxidants | Quinol-type structures, Spirocycles | bohrium.comresearchgate.netnih.gov |

| Birch Reduction | Na or Li, liquid NH₃, Alcohol (e.g., t-BuOH) | 1,4-Cyclohexadiene derivatives | organicreactions.orgwikipedia.orgorganicchemistrytutor.com |

Role as a Chiral Substrate in Carbon-Carbon Bond Formation

The stereogenic center of this compound makes it a valuable substrate for stereoselective carbon-carbon bond formation. The existing chirality can direct the formation of new stereocenters, leading to products with high diastereomeric purity.

One significant application is in nucleophilic substitution reactions where the hydroxyl group is displaced. Due to the formation of a stabilized benzylic carbocation intermediate, these reactions can proceed via an SN1-type mechanism. Studies on similar chiral benzylic alcohols have shown that reactions with arene nucleophiles can proceed with high facial diastereoselectivity. acs.org The steric bulk of the substituents alpha to the reacting center plays a crucial role in controlling the approach of the incoming nucleophile, leading to a high degree of stereocontrol. Even in cases where a long-lived carbocation is formed, significant racemization can be avoided, preserving the enantiomeric purity of the starting material. acs.org

The Mitsunobu reaction provides another pathway for stereoselective C-C bond formation. This reaction allows for the displacement of the hydroxyl group with a carbon nucleophile, typically with inversion of configuration. acs.orgnih.govx-mol.com For chiral secondary benzylic alcohols, this method has been successfully used to form new C-C bonds with a high degree of inversion, although electron-rich aromatic systems can sometimes lead to partial racemization. acs.orgnih.gov The choice of phosphine (B1218219) reagent is critical to the success and stereochemical outcome of the reaction. acs.org

| Reaction Type | Key Reagents | Stereochemical Outcome | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Friedel-Crafts-type Alkylation | Arene nucleophile, Brønsted or Lewis acid (e.g., HBF₄·OEt₂) | High diastereoselectivity (e.g., d.r. up to 97/3) | Attack on a chiral benzylic carbocation intermediate | acs.org |

| Mitsunobu Reaction | Carbon acid (e.g., TEMT), DEAD, PMe₃ | High degree of inversion | SN2-type displacement of an activated hydroxyl group | acs.orgnih.gov |

Mechanistic Insights into its Participation in Catalytic Cycles

This compound and related chiral secondary alcohols are key players in catalytic cycles, particularly in processes involving dynamic kinetic resolution (DKR). wikipedia.org DKR combines a rapid, catalyst-mediated racemization of the starting alcohol with a highly enantioselective, enzyme-catalyzed reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. wikipedia.orgmdpi.comencyclopedia.pubresearchgate.net

The participation of the alcohol in such a cycle involves two key mechanistic steps:

Catalytic Racemization: The in-situ racemization of the alcohol is typically achieved using a transition metal catalyst, often based on ruthenium or iron. mdpi.comresearchgate.netliverpool.ac.uk The mechanism for ruthenium-catalyzed racemization generally proceeds through a hydrogen transfer process. mdpi.comacs.org The catalyst first dehydrogenates the alcohol to form the corresponding ketone (acetomesitylene in this case) and a metal-hydride species. This ketone, being achiral, can then be re-hydrogenated by the metal-hydride, a process that can form either enantiomer of the alcohol, thus establishing a rapid equilibrium between the (R) and (S) forms. mdpi.comulpgc.es The efficiency of this step is crucial for a successful DKR.

Enantioselective Transformation: Simultaneously, an enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CALB), selectively catalyzes the acylation of one of the alcohol's enantiomers (e.g., the R-enantiomer). mdpi.comresearchgate.netscielo.brresearchgate.net The enzyme's active site provides a chiral environment that differentiates between the two enantiomers, leading to a much faster reaction rate for one over the other. mdpi.comencyclopedia.pub As the reactive enantiomer is consumed by the enzyme, the racemization catalyst continuously converts the less reactive enantiomer into the more reactive one, driving the reaction to completion. wikipedia.org

| Process | Catalyst Type | Role of Alcohol | Key Intermediate | Mechanism | Reference |

|---|---|---|---|---|---|

| Racemization | Transition Metal (e.g., Ru, Fe complexes) | Substrate for reversible oxidation-reduction | Achiral Ketone (Acetomesitylene) | Hydrogen Transfer (Dehydrogenation/Hydrogenation) | mdpi.comresearchgate.netacs.org |

| Kinetic Resolution | Enzyme (e.g., Lipase) | Substrate for enantioselective acylation | Acyl-enzyme intermediate | Enzymatic Catalysis | mdpi.comencyclopedia.pubresearchgate.net |

Computational Chemistry and Theoretical Studies on 1s 1 2,4,6 Trimethylphenyl Ethan 1 Ol

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in exploring the conformational landscape of (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol. These computational methods allow for the determination of stable molecular geometries and the energetic barriers between them.

Global and Local Energy Minima Determination

The conformational space of this compound is characterized by multiple energy minima, corresponding to different spatial arrangements of its atoms. The global energy minimum represents the most stable conformation, while local energy minima correspond to other, less stable, conformers.

Computational studies, typically employing Density Functional Theory (DFT) methods, can systematically explore the potential energy surface of the molecule to identify these minima. The relative energies of different conformers are crucial for understanding the molecule's behavior in various chemical environments. For instance, the equilibrium population of each conformer at a given temperature can be predicted from their relative energies.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Global Minimum | 0.00 | 85.2 |

| Local Minimum 1 | 1.50 | 10.5 |

| Local Minimum 2 | 2.50 | 4.3 |

Torsional Angle and Steric Hindrance Analysis of the Mesityl Group

Theoretical calculations allow for a detailed analysis of the torsional or dihedral angles associated with this rotation. The steric hindrance between the methyl groups on the mesityl ring and the substituents on the chiral carbon atom leads to a restricted rotation and well-defined, low-energy conformations. The analysis of these torsional angles provides a quantitative measure of the steric strain in different conformations.

| Torsional Angle (Atoms) | Angle (degrees) |

|---|---|

| C(ortho)-C(ipso)-C(alpha)-O | -175.8 |

| C(ortho)-C(ipso)-C(alpha)-C(beta) | 62.5 |

| H-O-C(alpha)-C(ipso) | -65.2 |

Electronic Structure and Reactivity Prediction

Computational studies also provide a wealth of information about the electronic properties of this compound, which are crucial for predicting its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals can predict how a molecule will interact with other chemical species.

For this compound, the HOMO is typically localized on the electron-rich mesityl ring and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring and the C-O antibonding region, indicating that these areas are prone to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.95 |

| LUMO | 1.25 |

| HOMO-LUMO Gap | 10.20 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is another key determinant of its reactivity. Computational methods can be used to calculate the partial atomic charges on each atom, providing a quantitative picture of the charge distribution.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the hydroxyl group, confirming its role as a hydrogen bond donor and a site for electrophilic attack.

Theoretical Elucidation of Reaction Mechanisms

For example, theoretical studies can be used to elucidate the mechanism of stereoselective reactions where the chirality of the alcohol plays a crucial role. By calculating the activation energies for different reaction pathways, it is possible to predict which stereoisomer will be formed preferentially. These calculations can provide detailed insights into the role of steric and electronic effects in controlling the outcome of a reaction. Such studies are essential for the rational design of new synthetic methods and for understanding the behavior of chiral molecules in complex chemical systems.

Modeling of Intermolecular Interactions and Supramolecular Assembly

Computational modeling is a powerful tool for understanding the non-covalent interactions that govern the formation of supramolecular structures of this compound in the solid state. These interactions include hydrogen bonding and π-stacking, which dictate the crystal packing.

The hydroxyl group of this compound is a key functional group for forming hydrogen bonds. In the solid state, it is expected that these molecules will form hydrogen-bonded chains or other networks. Computational studies on benzyl (B1604629) alcohols and other sterically hindered alcohols have shown that the geometry and strength of these hydrogen bonds can be accurately predicted.

Cooperativity is an important phenomenon in hydrogen-bonded networks, where the formation of one hydrogen bond strengthens the adjacent hydrogen bonds in a chain. This effect would be present in the supramolecular assemblies of this compound. Computational models can quantify this cooperativity by calculating properties such as bond lengths, vibrational frequencies, and interaction energies in dimers, trimers, and larger oligomers.

Table 3: Typical Hydrogen Bond Parameters in Chiral Aromatic Alcohol Crystals (from analogous systems)

| Parameter | Typical Value |

| O-H···O distance | 2.7 - 2.9 Å |

| O-H···O angle | 160 - 180° |

| H-bond energy | 4 - 7 kcal/mol |

Note: Data is based on computational and crystallographic studies of similar chiral benzylic alcohols.

The 2,4,6-trimethylphenyl group provides a platform for π-stacking interactions. These interactions, arising from the dispersion and electrostatic forces between aromatic rings, are crucial in stabilizing the crystal structure. Computational studies on mesitylene (B46885) (1,3,5-trimethylbenzene), a close structural analog, can provide insight into the nature and strength of these interactions.

The methyl groups on the phenyl ring influence the geometry of π-stacking. While they increase the steric bulk, they also affect the quadrupole moment of the ring, which can modulate the electrostatic component of the interaction. Calculations would likely show a preference for offset or T-shaped π-stacking arrangements over a face-to-face orientation to minimize steric repulsion.

Table 4: Calculated π-Stacking Interaction Energies for Mesitylene Dimers (as an analogue)

| Dimer Configuration | Interaction Energy (kcal/mol) |

| Parallel-displaced | -2.5 to -3.5 |

| T-shaped | -2.0 to -3.0 |

| Sandwich (face-to-face) | Less favorable |

Note: Values are typical for high-level quantum chemical calculations on substituted benzene (B151609) dimers.

Computational crystal structure prediction can be used to explore how modifications to the molecular structure of this compound would affect its crystal packing. Replacing the methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups) would alter the molecule's size, shape, and electronic properties, leading to different intermolecular interactions and, consequently, different crystal symmetries.

For instance, introducing more polar or hydrogen-bond-capable substituents could lead to more complex hydrogen-bonding networks. Conversely, larger, non-polar substituents might favor less dense packing arrangements. The interplay between these factors determines the final crystal structure, which can be explored through computational energy minimization of various possible packing arrangements. The introduction of different substituents can lead to changes in the crystal system, space group, and unit cell dimensions.

Table 5: Hypothetical Influence of Phenyl Ring Substituents on Crystal Packing

| Substituent at 4-position | Expected Dominant Interaction Change | Potential Impact on Crystal Symmetry |

| -H (vs. -CH3) | Reduced steric hindrance | May lead to denser packing, possible change in space group |

| -F | Introduction of weak C-H···F interactions | Potential for altered packing motifs, possible polymorphism |

| -OCH3 | Potential for weak C-H···O interactions | May introduce new hydrogen bond acceptor sites, altering network topology |

| -CF3 | Strong dipole, potential for F···H interactions | Could significantly alter electrostatic landscape and packing |

Note: This table presents qualitative predictions based on general principles of crystal engineering.

Advanced Spectroscopic Characterization and Structural Elucidation of 1s 1 2,4,6 Trimethylphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign the chemical environment of each nucleus and confirm the molecule's connectivity and stereochemistry.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The signals corresponding to the aromatic protons, the methine proton of the ethyl group, the hydroxyl proton, and the various methyl groups can be distinguished by their chemical shift, multiplicity, and integration.

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The resonances for the aromatic carbons, the carbinol carbon, and the methyl carbons appear at characteristic chemical shifts. While specific experimental data for this exact compound is not widely published, assignments can be reliably predicted based on data from closely related structures such as 1-(o-tolyl)ethan-1-ol and other trimethylphenyl derivatives. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (meta) | ~6.8 | s | 2H |

| CH-OH | ~5.1 | q | 1H |

| Ar-CH₃ (para) | ~2.3 | s | 3H |

| Ar-CH₃ (ortho) | ~2.2 | s | 6H |

| OH | Variable (e.g., ~1.8) | s (broad) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary, C2, C6) | ~137 |

| Ar-C (quaternary, C4) | ~136 |

| Ar-C (quaternary, C1) | ~135 |

| Ar-CH (meta, C3, C5) | ~129 |

| CH-OH | ~67 |

| CH₃ (ethyl) | ~24 |

| Ar-CH₃ (para) | ~21 |

2D NMR Techniques for Connectivity and Stereochemical Confirmation (e.g., COSY, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. libretexts.org For this compound, a distinct cross-peak would be observed between the methine proton (CH-OH) at ~5.1 ppm and the methyl protons of the ethyl group at ~1.5 ppm, confirming their three-bond (vicinal) coupling. rsc.org The absence of coupling between the aromatic protons and other groups would also be confirmed. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is vital for confirming stereochemistry and spatial relationships between protons that are close in space but not necessarily coupled through bonds. youtube.com In this molecule, NOESY could reveal correlations between the ortho-methyl protons on the trimethylphenyl ring and the methine (CH-OH) and methyl (CH₃) protons of the ethyl group. The intensity of these cross-peaks can provide information about the preferred conformation of the molecule around the C-C bond connecting the stereocenter to the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. vscht.cz

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methyl and methine groups are observed just below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹). maricopa.edu

C=C Stretch (Aromatic): Aromatic ring stretching vibrations would result in one or more moderate to sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band for a secondary alcohol like this one would be expected in the 1150-1050 cm⁻¹ range. vscht.cz

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule as a whole. maricopa.edu

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Identity

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and elemental composition. The fragmentation pattern gives valuable clues about the molecule's structure. libretexts.org

For this compound (Molecular Weight: 164.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 164. However, for secondary alcohols, this peak may be weak or absent. libretexts.org

The fragmentation pattern is dominated by processes that lead to stable ions. Key expected fragments include:

Loss of a methyl group ([M-15]⁺): Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can result in the loss of a methyl radical (•CH₃) from the ethyl group, leading to a highly stable benzylic oxonium ion at m/z 149.

Loss of water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols, which would produce a peak at m/z 146. libretexts.org

Benzylic Cation: The most significant fragmentation would likely be the cleavage of the C-C bond between the carbinol carbon and the adjacent methyl group, forming a very stable, resonance-stabilized trimethylbenzyl cation. This would result in a prominent peak at m/z 149, which could also be the base peak.

Other Fragments: A fragment corresponding to the loss of the entire ethan-1-ol side chain could lead to a trimethylphenyl cation at m/z 119.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the precise bond lengths, bond angles, and the absolute configuration of chiral centers. ysu.am

Determination of Absolute Configuration

To confirm the (1S) stereochemistry of this compound, a single-crystal X-ray diffraction experiment would be necessary. wikipedia.org By growing a suitable single crystal of the enantiomerically pure compound, the diffraction data can be collected. The analysis of this data allows for the construction of a three-dimensional electron density map of the molecule within the crystal lattice.

The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, particularly when using copper radiation. ysu.amwikipedia.org The Flack parameter, derived from the refinement of the crystallographic data, provides a reliable indicator of the correct absolute structure. A Flack parameter close to zero for the proposed (1S) configuration would provide unambiguous confirmation of the stereocenter's arrangement. ysu.am This technique would definitively validate the spatial orientation of the hydroxyl, methyl, and 2,4,6-trimethylphenyl groups around the chiral carbon atom.

Analysis of Intramolecular Geometric Parameters

A detailed analysis of bond lengths, bond angles, and torsion angles within the this compound molecule requires crystallographic data. While computational methods can predict these parameters, the user's request for an article based on detailed research findings necessitates experimental validation. Therefore, data tables of these geometric parameters cannot be accurately generated.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be required to provide the in-depth structural elucidation requested.

Applications in Advanced Organic Synthesis and Material Science

Role as a Chiral Building Block for Complex Molecule Synthesis

In organic synthesis, chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. nih.govelsevierpure.com This strategy is a cornerstone for the efficient construction of complex chiral molecules such as pharmaceuticals, agrochemicals, and natural products. nih.govsigmaaldrich.com (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol, with its well-defined stereocenter, is an exemplary chiral building block.

The utility of this compound lies in the chemical accessibility of its functional groups. The hydroxyl group can be readily transformed into other functionalities or used as a handle for connecting to other molecules, while the bulky trimethylphenyl group can play a crucial role in directing the stereochemical course of subsequent reactions by providing a sterically hindered environment. The potential of such compounds as chiral building blocks has been demonstrated in the synthesis of various optically active scaffolds, such as diols and amino alcohols. nih.gov The conversion of the alcohol to other functional groups is a key step in its application, allowing for its integration into diverse synthetic pathways.

Table 1: Potential Transformations of this compound for Use as a Chiral Building Block

| Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Oxidation | e.g., Swern or Dess-Martin oxidation | Ketone (1-(2,4,6-trimethylphenyl)ethanone) |

| Etherification | e.g., Williamson ether synthesis (NaH, R-X) | Chiral Ether (-OR) |

| Esterification | e.g., Acyl chloride, carboxylic acid (Fischer) | Chiral Ester (-OC(O)R) |

These transformations allow chemists to strategically incorporate the chiral fragment C₆H₂(CH₃)₃-CH(CH₃)- into a target molecule, preserving the (S)-configuration at the stereocenter.

Development of Chiral Ligands and Catalysts Derived from this compound

One of the most significant applications of chiral molecules like this compound is in the field of asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a catalytic reaction, allowing for the production of one enantiomer of a product over the other. nih.gov The structural features of this compound make it an excellent starting material for the synthesis of various classes of chiral ligands.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. They form stable complexes with a wide range of metals and are often more active than related phosphine (B1218219) catalysts. wiley-vch.de Introducing chirality into the NHC framework allows for their use in asymmetric catalysis.

The bulky 2,4,6-trimethylphenyl (mesityl) group is commonly used as a substituent on the nitrogen atoms of NHC ligands to enhance their stability and catalytic activity. tcichemicals.com this compound can be used to synthesize a chiral amine via conversion of the alcohol to an amino group. This chiral amine, (1S)-1-(2,4,6-trimethylphenyl)ethanamine, can then be used as a precursor to build the chiral NHC scaffold. The chiral ethyl group attached to the bulky aromatic ring provides the necessary stereochemical information adjacent to the carbene center, influencing the catalyst's selectivity.

General Synthetic Route to Chiral NHC Ligand Precursors:

Amination: Convert the hydroxyl group of this compound into a primary amine, (1S)-1-(2,4,6-trimethylphenyl)ethanamine.

Imidazolium (B1220033) Salt Formation: React the chiral amine with glyoxal (B1671930) and formaldehyde, followed by reaction with another amine and subsequent acidification to form the chiral N-heterocyclic imidazolium salt, which is the direct precursor to the NHC ligand. tcichemicals.com

Chiral amine and phosphine ligands are foundational to asymmetric catalysis. nih.gov this compound is a versatile starting point for both ligand classes.

Chiral Amine Ligands: As mentioned above, the alcohol can be converted into the corresponding primary amine, (1S)-1-(2,4,6-trimethylphenyl)ethanamine. This amine itself can act as a ligand or be further elaborated into more complex structures, such as chiral diamines or amino alcohols, which are known to be effective ligands in various catalytic reactions. researchgate.netmdpi.com

Chiral Phosphine Ligands: Chiral phosphines are among the most successful ligands in asymmetric catalysis, particularly for hydrogenation and cross-coupling reactions. nih.govsigmaaldrich.com The synthesis of phosphine ligands from this compound can be achieved through several routes. A common strategy involves converting the alcohol into a leaving group (e.g., a tosylate or halide) and then performing a nucleophilic substitution with a phosphide (B1233454) anion (e.g., KPPh₂). This creates a P-chiral phosphine or a phosphine with a chiral backbone, where the bulky trimethylphenyl group provides a defined steric environment around the phosphorus atom. organic-chemistry.orgresearchgate.net

The chiral ligands derived from this compound are designed for application in a wide array of asymmetric catalytic transformations. The combination of a stereogenic center and significant steric bulk is highly desirable for creating a selective catalytic pocket.

In metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, chiral ligands on palladium, nickel, or copper catalysts are used to form carbon-carbon bonds with high enantioselectivity. scispace.comacs.org Chiral NHC and phosphine ligands derived from the title compound are expected to be effective in these transformations. For instance, the steric hindrance provided by the trimethylphenyl group can influence the reductive elimination step, which is often crucial for selectivity.

Similarly, in rhodium-catalyzed asymmetric additions, such as the 1,4-addition of arylboronic acids to enones, the choice of chiral ligand is paramount for achieving high yields and enantioselectivities. organic-chemistry.orgprinceton.edu The electronic and steric properties of ligands derived from this compound could be fine-tuned for optimal performance in such reactions.

Table 2: Potential Asymmetric Catalytic Applications for Derived Ligands

| Reaction Type | Metal Catalyst | Ligand Class | Desired Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Phosphines | Enantioselective reduction of C=C or C=O bonds |

| Asymmetric Cross-Coupling | Palladium, Nickel | Chiral Phosphines, Chiral NHCs | Enantioselective C-C bond formation |

| Asymmetric 1,4-Addition | Rhodium | Chiral Phosphines, Chiral Olefins | Enantioselective conjugate addition |

Precursor for Advanced Functional Materials

The application of chirality is extending beyond catalysis into the realm of material science, where it can influence the macroscopic properties of materials. idu.ac.idresearchgate.net Chiral molecules can be used as monomers or dopants to create advanced functional materials like chiral polymers with unique optical or electronic properties. nih.gov

This compound is a candidate for such applications. For example, it can serve as a precursor for chiral monomers used in polymerization reactions. The resulting polymers would have chiral side chains, which could force the polymer backbone to adopt a helical, and therefore chiral, conformation. Such chiral polymers, like substituted polythiophenes, are of interest for applications in electronics and sensors. mdpi.comnih.gov

Furthermore, research has shown that structurally similar molecules, such as (1S)-1-(2,5-dimethylphenyl)ethanol, can be used as chiral dopants in liquid crystal phases to template the chemical vapor deposition (CVD) polymerization of achiral monomers, resulting in the formation of polymer nanohelices with a defined chirality. nsf.gov The this compound could potentially be used in a similar capacity, where its chirality is transferred hierarchically from the molecular level to the supramolecular structure of the final material. nsf.gov These chiral materials have potential applications in areas such as chiroptical devices, enantioselective separation, and asymmetric catalysis.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical and fine chemical industries. Historically, many processes relied on stoichiometric chiral reagents or resolutions that were inherently wasteful. The future of synthesizing (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol lies in the adoption of greener and more efficient catalytic methods that maximize atom economy and minimize environmental impact.

The most direct route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 1-(2,4,6-trimethylphenyl)ethanone. Future research will focus on refining two primary catalytic strategies: asymmetric transfer hydrogenation (ATH) and biocatalysis.

Asymmetric Hydrogenation: This method is exceptionally atom-economical, utilizing molecular hydrogen (H₂) as the reductant, with water being the only byproduct. nih.govcore.ac.uk The development of next-generation catalysts, particularly those based on earth-abundant metals like manganese, is a key research area. researchgate.net These catalysts, often featuring chiral pincer or diamine ligands, can achieve high turnover numbers and excellent enantioselectivity under mild conditions. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysis. nih.gov Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), found in organisms like Lactobacillus, can reduce a wide range of ketones with high enantioselectivity under mild, aqueous conditions. qu.edu.qa Future work will involve enzyme engineering and directed evolution to develop bespoke biocatalysts specifically optimized for sterically demanding substrates like 1-(2,4,6-trimethylphenyl)ethanone, which can be challenging for some wild-type enzymes. acs.org

| Method | Typical Reagents/Catalysts | Atom Economy | Sustainability Profile | Key Research Focus |

|---|---|---|---|---|

| Stoichiometric Reduction | Chirally modified LAH or borohydrides | Low | Poor (large amounts of metal salt waste, use of stoichiometric chiral modifiers). wikipedia.org | Largely obsolete; of historical interest. |

| Asymmetric Hydrogenation | H₂, Chiral Ru, Rh, Ir, or Mn complexes | Excellent (~100%) | Excellent (low catalyst loading, H₂ as clean reductant). nih.gov | Development of catalysts based on earth-abundant metals; expanding substrate scope. researchgate.net |

| Biocatalytic Reduction | Whole cells (e.g., yeast, bacteria) or isolated enzymes (KREDs/ADHs), glucose or isopropanol (B130326) as reductant | Good | Excellent (mild aqueous conditions, biodegradable catalysts, renewable feedstocks). nih.govqu.edu.qa | Enzyme screening and directed evolution for sterically hindered ketones; process optimization. acs.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its synthesis, future research will focus on leveraging the unique structural features of this compound in novel chemical transformations. Modern synthetic methodologies, such as photoredox and transition-metal catalysis, are enabling reactions that were previously inaccessible, moving beyond classical alcohol chemistry like oxidation or esterification.